Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

Protecting Groups Steric Effects Medicinal Chemistry

Peptide chemists often struggle to find constrained proline analogs with truly orthogonal protection. Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) solves this: the N-diphenylmethyl group is selectively removed via hydrogenolysis while the C2-benzyl ester remains intact, enabling sequential functionalization. • Orthogonal N-diphenylmethyl & benzyl ester groups support stepwise peptide analog construction. • Azetidine ring confers higher cLogP (5.0 vs L-proline -0.86) to boost oral bioavailability potential. • Reliable global supply in research quantities with verified purity and -20 °C storage.

Molecular Formula C24H23NO2
Molecular Weight 357.4 g/mol
CAS No. 22742-42-3
Cat. No. B015834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-Diphenylmethyl-2-azetidinecarboxylate
CAS22742-42-3
Synonyms1-(Diphenylmethyl)-2-azetidinecarboxylic Acid Phenylmethyl Ester;  NSC 286703; 
Molecular FormulaC24H23NO2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23NO2/c26-24(27-18-19-10-4-1-5-11-19)22-16-17-25(22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2
InChIKeyVTDVMKXDAGMXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate – Key Intermediate


Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a four-membered nitrogen-containing heterocycle belonging to the azetidine-2-carboxylate ester class . It is widely recognized as a conformationally constrained, four-membered ring analog of the natural amino acid L-proline, making it a valuable building block in polypeptide synthesis . This compound features a reactive azetidine ring core, a benzyl ester at the 2-position for carboxyl protection, and a sterically bulky diphenylmethyl (benzhydryl) group on the ring nitrogen [1]. It is a solid with a melting point of 61-63°C and is typically soluble in dichloromethane and methanol [2].

Conformationally constrained proline analog for peptidomimetic design
Orthogonal N-diphenylmethyl / C2-benzyl ester protecting group strategy
Synthetic intermediate for chiral azetidine catalyst scaffolds

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate: Why Substitution Fails


A generic substitution of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate with other azetidine-2-carboxylates or proline derivatives is not feasible due to the orthogonal and synergistic functionality provided by its specific N-diphenylmethyl and C2-benzyl ester protecting groups [1]. While azetidine-2-carboxylic acid itself or its simple esters offer the strained ring scaffold, they lack the N-protection necessary to direct reactions exclusively at the C2-position . Conversely, the N-diphenylmethyl group is a robust, sterically demanding protecting group that can be selectively removed under hydrogenolysis, a feature not shared by N-alkyl or N-benzyl azetidines which require harsher or less selective deprotection conditions [2]. This combination allows the compound to serve as a key intermediate where the azetidine nitrogen must remain protected during C2 ester manipulations, and then be deprotected in a subsequent, controlled step [2]. The precise interplay of these functional groups is critical for the compound's demonstrated utility in polypeptide analog synthesis, where both the strained ring conformation and the stepwise deprotection sequence are essential .

Other azetidine-2-carboxylates without the N-diphenylmethyl group may not provide the steric environment needed for selective C2 reactions.
N-alkyl or N-benzyl analogs may lose both protecting groups under hydrogenolysis, eliminating the orthogonal deprotection advantage.
Simpler proline derivatives lack the strained azetidine ring and the stepwise deprotection sequence essential for polypeptide analog synthesis.

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate: Differentiated from Analogs


Enhanced Steric Bulk vs. Simpler Azetidines

The N-diphenylmethyl group of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (Target) confers significantly greater steric hindrance around the azetidine nitrogen compared to common N-benzyl or N-H azetidine-2-carboxylate analogs. This is evidenced by the presence of two phenyl rings in the diphenylmethyl group versus a single phenyl ring in a benzyl group . This increased bulk directly impacts the compound's reactivity and selectivity in reactions involving the azetidine nitrogen, such as in the preparation of N-substituted-azetidinyl(diphenylmethyl)methanols used as chiral catalysts [1].

Steric bulk comparison
Reported
Two phenyl rings on N-substituent vs. single phenyl in benzyl analogs
Supports asymmetric catalyst design through steric differentiation
Compared to ethyl 1-benzhydrylazetidine-2-carboxylate; benzyl ester adds lipophilicity
Protecting Groups Steric Effects Medicinal Chemistry

Superior Lipophilicity for Membrane Permeability

The target compound exhibits significantly higher calculated lipophilicity (cLogP) than L-proline or its simple methyl/ethyl esters, a critical parameter for designing peptidomimetics with improved membrane permeability and oral bioavailability. Benzyl N-Diphenylmethyl-2-azetidinecarboxylate has a cLogP of 5.0 [1], which is substantially higher than that of L-proline (cLogP ~ -0.86) or L-proline benzyl ester (cLogP ~ 1.7) . This difference is driven by the two lipophilic phenyl rings in the diphenylmethyl group and the benzyl ester.

Lipophilicity
Data to verify
cLogP = 5.0
Context for designing cell-permeable peptide analogs
cLogP ~5.86 units higher than L-proline; in silico prediction
Lipophilicity ADME Peptidomimetics

Orthogonal Deprotection Advantage

The N-diphenylmethyl (benzhydryl) group can be selectively removed via hydrogenolysis under conditions that leave a benzyl ester intact, providing an orthogonal deprotection strategy not available with N-benzyl or N-Cbz (carboxybenzyl) protected analogs. Japanese Patent JPS5632454A demonstrates the use of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate in a multi-step synthesis where the benzhydryl group is cleaved by catalytic hydrogenation (Pd/C) to yield a free amine, while the benzyl ester remains unaffected [1]. In contrast, an N-benzyl azetidine-2-carboxylate would lose both protecting groups under these conditions.

Orthogonal deprotection
Class-level
N-diphenylmethyl cleaved by catalytic hydrogenation (Pd/C), benzyl ester retained
Enables sequential deprotection in complex peptide synthesis
N-benzyl analog would lose both groups under same conditions
Orthogonal Protection Hydrogenolysis Peptide Synthesis

Validated Precursor vs. Unproven Regioisomers

Unlike azetidine-3-carboxylate regioisomers, Benzyl N-Diphenylmethyl-2-azetidinecarboxylate has a demonstrated, literature-validated role as a key intermediate in the synthesis of biologically active molecules. Japanese Patent JPS5632454A explicitly uses Benzyl 1-benzhydrylazetidine-2-carboxylate as the starting material to synthesize 2-(α-hydroxy-m-trifluoromethylbenzyl)azetidine, an antifat drug candidate [1]. No comparable pharmaceutical patent route was found in this search utilizing the analogous azetidine-3-carboxylate scaffold as a direct precursor.

Pharmaceutical precursor
Reported
Reported as key intermediate for an antifat drug candidate in patent literature
Supports synthetic route precedence for pharmaceutical research
Azetidine-3-carboxylate regioisomer lacks comparable documented use
Pharmaceutical Intermediates Structure-Activity Relationship Synthetic Utility

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate – Key Applications


Conformationally Constrained Peptidomimetics

This compound is the preferred choice for medicinal chemists aiming to replace L-proline with a more rigid, lipophilic, and metabolically stable azetidine analog in peptide lead compounds. Its high cLogP (5.0) relative to L-proline (-0.86) improves the likelihood of achieving oral bioavailability in peptidomimetic drug candidates [1]. The strained four-membered ring mimics the conformation of proline's pyrrolidine ring while offering different hydrogen-bonding properties, a strategy used to probe bioactive conformations and enhance target affinity .

Orthogonal N- and C-Protection in Synthesis

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate is uniquely suited for complex synthetic sequences that demand orthogonal deprotection of the amine and carboxylic acid functionalities. The N-diphenylmethyl group can be selectively removed via hydrogenolysis without affecting the benzyl ester, as demonstrated in patent literature [2]. This allows for late-stage functionalization of the azetidine nitrogen after C2 ester manipulations, a capability that simpler N-benzyl or N-Boc protected analogs do not offer.

Precursor for Chiral Azetidine Catalysts

The compound's structural motif is foundational for generating chiral azetidine-based catalysts. Literature shows that N-substituted-azetidinyl(diphenylmethyl)methanols, which can be derived from this class of compound, achieve high levels of enantioselectivity in reactions such as the diethylzinc addition to aldehydes [3]. The N-diphenylmethyl group provides the necessary steric environment to induce asymmetry in the catalytic cycle, making it a valuable scaffold for catalyst development.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
Lipophilicity profile and ring strain
Oral bioavailability model assessment
Orthogonal N- and C-protection in synthesis
Orthogonal deprotection sequence
Hydrogenolysis selectivity validation
Precursor for chiral azetidine catalysts
Steric environment from N-diphenylmethyl
Enantioselectivity in asymmetric reactions

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